molecular formula C9H8N2O B1452216 1-(1H-indazol-6-yl)ethanone CAS No. 189559-85-1

1-(1H-indazol-6-yl)ethanone

Cat. No. B1452216
M. Wt: 160.17 g/mol
InChI Key: PCVRYEUFVDIBFI-UHFFFAOYSA-N
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Description

“1-(1H-indazol-6-yl)ethanone” is a chemical compound with the CAS Number: 189559-85-1 . It has a molecular weight of 160.18 and its molecular formula is C9H8N2O . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “1-(1H-indazol-6-yl)ethanone” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

“1-(1H-indazol-6-yl)ethanone” is a solid at room temperature . It has a molecular weight of 160.18 and its molecular formula is C9H8N2O .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Various synthesis techniques have been explored for compounds related to 1-(1H-indazol-6-yl)ethanone, employing methods like click chemistry, nucleophilic substitution, and cyclization processes. These methods are crucial for the production of structurally diverse compounds with potential biological activities (Govindhan et al., 2017); (Ji et al., 2017).

Biological Activities

  • Antimicrobial Properties : Various derivatives of 1-(1H-indazol-6-yl)ethanone have shown antimicrobial activities. For instance, studies have highlighted the effectiveness of these compounds against fungi and bacteria, which could be valuable in the development of new antimicrobial agents (Li Bochao et al., 2017); (Nagamani et al., 2018).

  • Corrosion Inhibition : Some derivatives of 1-(1H-indazol-6-yl)ethanone, such as 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), have been evaluated as corrosion inhibitors for metals in acidic environments. Their efficiency in protecting metals like mild steel highlights potential industrial applications (Jawad et al., 2020).

Therapeutic Potential

  • Potential in Treating Tuberculosis : Derivatives of 1-(1H-indazol-6-yl)ethanone have been investigated for their potential in treating tuberculosis. Compounds such as 1-(1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indol-3-yl)ethanone have shown activity against Mycobacterium tuberculosis, suggesting a promising avenue for antitubercular agent development (Sharma et al., 2019).

Industrial and Agricultural Applications

  • Fungicide Synthesis : Certain indazole derivatives, including those related to 1-(1H-indazol-6-yl)ethanone, have been used as intermediates in the synthesis of agricultural fungicides. This highlights their importance in the development of chemicals for crop protection (Ji et al., 2017).

  • Material Protection : The application in corrosion inhibition, as mentioned earlier, extends to material protection in industrial settings. This underscores the broad utility of these compounds in various sectors (Jawad et al., 2020).

Safety And Hazards

The safety information for “1-(1H-indazol-6-yl)ethanone” indicates that it has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302-H315-H319-H335 and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

1-(1H-indazol-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)7-2-3-8-5-10-11-9(8)4-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVRYEUFVDIBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657111
Record name 1-(1H-Indazol-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indazol-6-yl)ethanone

CAS RN

189559-85-1
Record name 1-(1H-Indazol-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-indazol-6-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Concentrated HCl (2 mL) was added to a mixture of 1-(3-amino-4-methyl-phenyl)ethanone (8.4 mmol) and NaBF4 (1.2 g, 11 mmol) in H2O (10 mL) and the solution was cooled to 0° C. A solution of NaNO2 (0.58 g, 8.4 mmol) in H2O (1.5 mL) was added dropwise and the mixture was stirred at 0° C. for 30 min. The solid that formed was collected by filtration and washed with H2O (5 mL) followed by Et2O (5 mL) and dried under a reduced pressure. CH2Cl2 (20 mL), KOAc (0.91 g, 9.3 mmol) and 18-crown-6 (50 mg, 0.2 mmol) was added to the solid and the mixture was stirred at room temperature for 4 h. H2O (20 mL) was added and the layers were separated. The organic layer was dried (MgSO4) and the solvent removed at reduced pressure to afford 1-(1H-indazol-6-yl)ethanone (0.52 g).
Name
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
8.4 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
NaBF4
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.58 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 6-bromo-1H-indazole (5.0 g, 25.4 mmol) in 40 mL THF was added dropwise n-BuLi (2.5M, 30 mL, 76.2 mmol) at −65° C., and the mixture was stirred for 2 h. Then, N-methoxy-N-methylacetamide (2.9 g, 27.9 mmol) was added. The reaction mixture was stirred for another 2 h at −65° C., then quenched with 40 mL H2O. The mixture was extracted with EtOAc (3×50 mL). The combined organic layers were washed with 100 mL brine, dried, and concentrated to dryness. The residue was purified by flash column chromatography (PE/EA=40/1) to give the title compound 24-a (370 mg, 9%) as a yellow solid. [M+H] Calc'd for C9H8N2O, 161. Found, 161.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1-(1H-indazol-6-yl)ethanol (100 mg, 0.6 mmol) in acetone (50 mL) was added PDC (1.11 g, 3 mmol). The mixture was stirred overnight at rt. The mixture was filtered through silica gel and purified by silica gel chromatography (4:1 EtOAc/Hex) to give the title compound as a brown solid (70 mg, 72%). 1H NMR (400 MHz, CDCl3) δ 8.45 (s, 1H), 8.23 (s, 1H), 8.09-8.08 (m, 1H), 7.56-7.54 (m, 1H), 2.72 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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